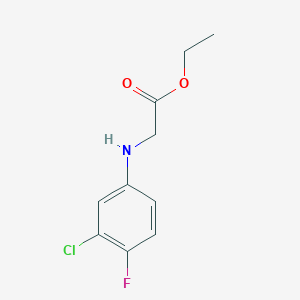

Ethyl 2-(3-chloro-4-fluoroanilino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The introduction of Ethyl 2-(3-chloro-4-fluoroanilino)acetate into scientific study is motivated by the interest in compounds with chloro, fluoro, and anilino functional groups due to their potential applications in material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

Compounds with structures similar to Ethyl 2-(3-chloro-4-fluoroanilino)acetate have been synthesized through various methods. For example, compounds involving fluorophenyl groups were synthesized from bromophenyl precursors using ammonium acetate in glacial acetic acid, indicating a method that might be applicable to the target compound (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction, suggesting similar analytical approaches could be applied to Ethyl 2-(3-chloro-4-fluoroanilino)acetate for detailed structural insights.

Chemical Reactions and Properties

The reactivity of chloro and fluoro functional groups with nucleophiles in aromatic systems has been extensively studied, highlighting the influence of substituents on reaction kinetics and mechanisms (Brewis et al., 1974). These studies provide a foundation for understanding the chemical behavior of Ethyl 2-(3-chloro-4-fluoroanilino)acetate in various conditions.

Applications De Recherche Scientifique

Review on Process Intensification Techniques for Ethyl Acetate Production

Ethyl acetate is a solvent used in various industries. The paper discusses process intensification techniques for ethyl acetate production, focusing on energy efficiency and economic effectiveness. The study compares different process simulators and mathematical models, highlighting the significance of process parameters like flow rate, catalyst choice, and tray position on production rate and purity (Patil & Gnanasundaram, 2020).

Spaceflight Maximum Allowable Concentrations for Ethyl Acetate

This study established Spaceflight Maximum Allowable Concentrations (SMACs) for ethyl acetate based on a systematic literature review. The toxicological properties of ethyl acetate were assessed, noting that most volunteers experienced mild irritation but no lasting effects at concentrations around 400 ppm for 4-8 hours (Williams & Ryder, 2023).

Toxicity and Environmental Impact of Ionic Liquids

The paper reviews the toxicity and environmental impact of the ionic liquid 1-ethyl-3-methylimidazolium acetate, emphasizing its potential for industrial applications due to its ability to dissolve various biopolymers. Despite being a relatively safe choice, comprehensive toxicity information is required before its large-scale utilization (Ostadjoo et al., 2018).

Ethanol-Ethyl Acetate in a Liquid Organic Hydrogen Carrier Cycle

This review discusses the use of bioethanol to produce ethyl acetate and hydrogen in a reversible reaction, highlighting the process's feasibility, environmental friendliness, and economic benefits. The study also addresses the technical challenges and potential for improvement in the bioethanol-ethyl acetate-hydrogen cycle (Santacesaria et al., 2023).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid breathing in mist, gas, or vapors of Ethyl 2-(3-chloro-4-fluoroanilino)acetate. Contact with skin and eyes should be avoided. In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .

Orientations Futures

Propriétés

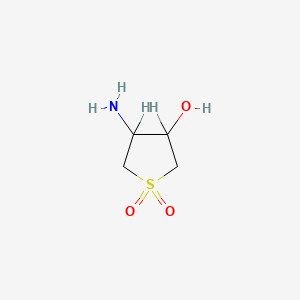

IUPAC Name |

ethyl 2-(3-chloro-4-fluoroanilino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO2/c1-2-15-10(14)6-13-7-3-4-9(12)8(11)5-7/h3-5,13H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKWSCOKPZPNQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307171 |

Source

|

| Record name | Ethyl N-(3-chloro-4-fluorophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-chloro-4-fluoroanilino)acetate | |

CAS RN |

2344-98-1 |

Source

|

| Record name | 2344-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-(3-chloro-4-fluorophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)

![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)